(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antiviral Properties
- Spirothiazolidinone compounds, a category to which the chemical belongs, have been found to exhibit significant antiviral activity. For instance, certain derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). Another study confirmed the inhibition of human coronavirus replication by similar compounds (Apaydın et al., 2019).
Antimicrobial Activity
- Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones have shown notable antimicrobial activity. This indicates the potential of these compounds, including the one , in developing new antimicrobial drugs (Hussein et al., 2015).
Antitubercular Potential
- A structural study of a similar compound, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), revealed its promise as an antitubercular drug candidate. This suggests the broader potential of related compounds in treating tuberculosis (Richter et al., 2022).
Anti-Inflammatory and Analgesic Properties
- Research on derivatives of 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole has shown potential antiinflammatory and analgesic properties, indicating the scope of the compound in similar applications (Gurupadayya et al., 2008).
Cancer Research
- Compounds with the 1-thia-4-azaspiro[4.5]decane structure have shown moderate to high anticancer activities in cell cultures, highlighting the potential for cancer treatment (Flefel et al., 2017).
Tachykinin Receptor Antagonism
- Spiropiperidine compounds, related to the compound , have demonstrated potent NK2 receptor antagonism, suggesting potential therapeutic applications in conditions mediated by these receptors (Smith et al., 1995).
Mechanism of Action
Target of Action
The primary target of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG levels .
Biochemical Pathways
The elevation of 2-AG levels due to the action of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone indirectly leads to the occupancy of cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Result of Action
The result of the action of (1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is an increase in 2-AG levels, leading to increased occupancy of cannabinoid receptors CB1 and CB2 . This can have various molecular and cellular effects, depending on the specific physiological context.
properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-13-2-1-3-14-15(13)20-17(26-14)22-10-12(11-22)16(23)21-6-4-18(5-7-21)24-8-9-25-18/h1-3,12H,4-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIATBLDXYROF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.